N-(3,5-dimethoxy-2-methylphenyl)-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide
Description
N-(3,5-dimethoxy-2-methylphenyl)-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their interactions with various biological targets.
Properties
IUPAC Name |
N-(3,5-dimethoxy-2-methylphenyl)-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-12-16(10-14(23-2)11-17(12)24-3)19-18(22)21-7-4-13(5-8-21)15-6-9-25-20-15/h6,9-11,13H,4-5,7-8H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOIADYEXPMPOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)OC)NC(=O)N2CCC(CC2)C3=NOC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxy-2-methylphenyl)-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the oxazole ring: This step might involve the cyclization of a suitable precursor under acidic or basic conditions.
Attachment of the dimethoxy-methylphenyl group: This can be done through nucleophilic substitution or coupling reactions.
Formation of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxy-2-methylphenyl)-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of the piperidine ring to a piperidone derivative.
Reduction: Reduction reactions could target the oxazole ring or the carboxamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or the piperidine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield piperidone derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxy-2-methylphenyl)-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide would depend on its specific biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethoxyphenyl)-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide
- N-(3,5-dimethoxy-2-methylphenyl)-4-(1,2-thiazol-3-yl)piperidine-1-carboxamide
- N-(3,5-dimethoxy-2-methylphenyl)-4-(1,2-oxazol-3-yl)piperidine-1-sulfonamide
Uniqueness
N-(3,5-dimethoxy-2-methylphenyl)-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide is unique due to the specific combination of functional groups and the spatial arrangement of atoms, which can result in distinct biological activity and chemical reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
